![molecular formula C10H19NOSSi B8350533 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole CAS No. 875548-61-1](/img/structure/B8350533.png)
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole
Descripción general
Descripción
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole is an organosilicon compound that features a thiazole ring substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole typically involves the protection of a hydroxymethyl group with a tert-butyldimethylsilyl (TBDMS) group. The general synthetic route can be summarized as follows:
Starting Material: The synthesis begins with a thiazole derivative containing a hydroxymethyl group.
Protection Step: The hydroxymethyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole can undergo various chemical reactions, including:
Deprotection: The TBDMS group can be removed under acidic or fluoride ion conditions to yield the free hydroxymethyl thiazole.
Substitution Reactions: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used for deprotection.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products Formed
Deprotection: Yields the free hydroxymethyl thiazole.
Substitution: Depending on the substituents, various substituted thiazoles can be formed.
Oxidation: Can yield aldehydes or carboxylic acids.
Reduction: Can yield alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Biological Studies: Can be used in the synthesis of biologically active compounds for medicinal chemistry research.
Industrial Applications: Potential use in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole depends on its specific application. In organic synthesis, the TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxymethyl site. The thiazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the conditions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, cis-: Similar in structure but with a cyclohexanol backbone.
Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-: Similar protecting group but with a benzene ring.
Thiazole, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-ethynyl-: Similar thiazole ring but with additional ethynyl substitution.
Uniqueness
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole is unique due to its combination of a thiazole ring and a TBDMS-protected hydroxymethyl group. This combination allows for selective reactions and protection strategies in organic synthesis, making it a versatile intermediate.
Propiedades
Número CAS |
875548-61-1 |
|---|---|
Fórmula molecular |
C10H19NOSSi |
Peso molecular |
229.42 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(1,3-thiazol-4-ylmethoxy)silane |
InChI |
InChI=1S/C10H19NOSSi/c1-10(2,3)14(4,5)12-6-9-7-13-8-11-9/h7-8H,6H2,1-5H3 |
Clave InChI |
NUCBALCOZQJHMR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=CSC=N1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
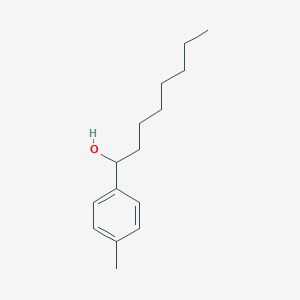


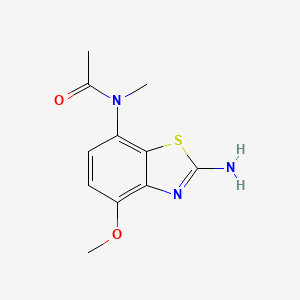
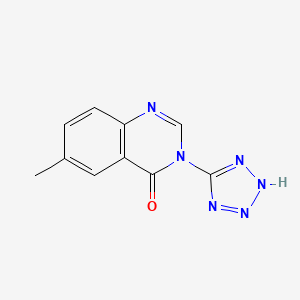
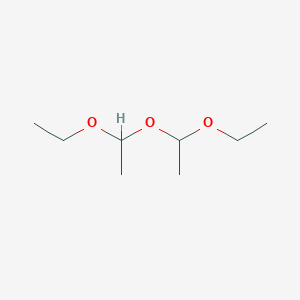
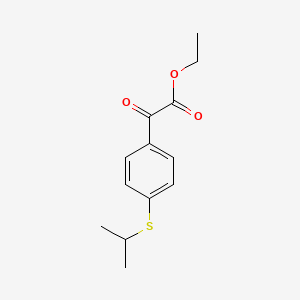
![1-Ethylimidazo[1,5-a]pyrido[4,5-e]pyrazine-4(5H)-one](/img/structure/B8350504.png)
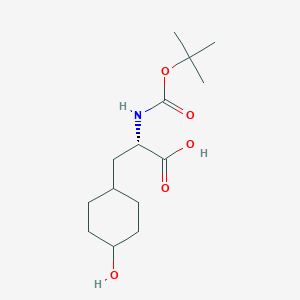
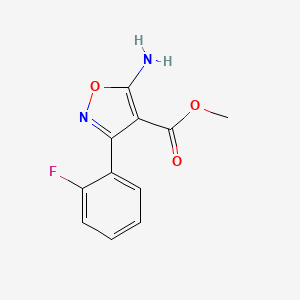
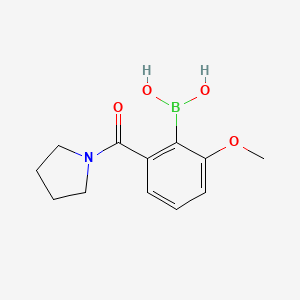
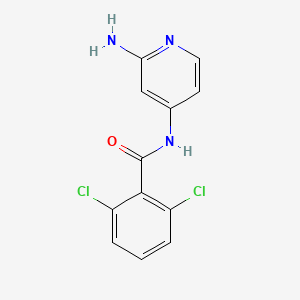
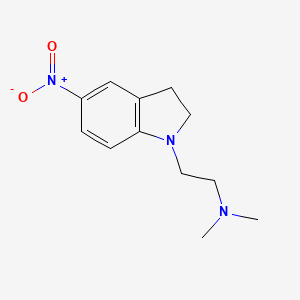
![7-Chloro-3,5-dimethylisoxazolo[4,5-b]pyridine](/img/structure/B8350563.png)
